6-Nitro-2-phenylimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C13H9N3O2 |
|---|---|
Molecular Weight |
239.23g/mol |
IUPAC Name |
6-nitro-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)11-6-7-13-14-12(9-15(13)8-11)10-4-2-1-3-5-10/h1-9H |
InChI Key |
GSOANPPVNYZBCL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Melting Points: Nitro and bromo derivatives exhibit higher melting points (171–173 °C and 158–159 °C, respectively) compared to non-halogenated analogs, likely due to increased polarity and intermolecular interactions .
Synthetic Yields: Quinoline-fused analogs (e.g., compound 15) show higher yields (61%) than brominated derivatives (49%), suggesting reduced steric hindrance in cyclization steps .
Crystallographic and Intermolecular Interactions
- Crystal Packing : In 2-phenylimidazo[1,2-a]pyridine analogs, the dihedral angle between the imidazopyridine and phenyl rings is ~28.61°, with π–π stacking (centroid distance: 3.7187 Å) stabilizing the lattice . Nitro groups may disrupt stacking due to steric and electronic effects, altering solubility.
Preparation Methods
Synthesis of α-Bromocinnamaldehyde
Cinnamaldehyde (20.0 g, 151 mmol) is treated with bromine (9.4 mL, 183 mmol) in dichloromethane (DCM) at 0°C, followed by triethylamine (36.0 mL, 258 mmol) to neutralize HBr. The resulting α-bromocinnamaldehyde is isolated as an orange oil after extraction and solvent evaporation.
I₂/TBHP-Promoted Domino Reaction from Ethylarenes
A one-pot, I₂/TBHP-mediated strategy enables the synthesis of 6-nitro-2-phenylimidazo[1,2-a]pyridine directly from ethylbenzene derivatives and 5-nitro-2-aminopyridine. This method leverages sequential C–H functionalization and cyclization, avoiding pre-halogenated intermediates.
Reaction Protocol
Ethylbenzene (1.0 mmol), I₂ (0.4 mmol), and TBHP (3.5 mmol) are heated at 120°C for 1–1.5 hours. Subsequently, 5-nitro-2-aminopyridine (2.0 mmol) and CuCl₂ (0.5 mmol) in DMF (3 mL) are added, and the mixture is heated at 110°C for 2 hours. The product is isolated via extraction and silica gel chromatography.
Optimization Insights
Critical parameters influencing yield include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Iodine source | I₂ | 76 |
| Oxidant | TBHP | 82 |
| Catalyst | CuCl₂ | 82 |
| Solvent | DMF | 82 |
Adapted from, this table highlights the superiority of I₂/TBHP/CuCl₂ in DMF for maximizing efficiency.
Key Data
Solvent-Free Synthesis Using [Bmim]Br₃
A solvent-free method employing the ionic liquid 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) offers an eco-friendly alternative. While direct examples of nitro-substituted products are unreported, the general applicability of this method suggests viability with 5-nitro-2-aminopyridine.
Procedure
Acetophenone (1.0 mmol), [Bmim]Br₃ (1.2 mmol), and 5-nitro-2-aminopyridine (1.0 mmol) are mixed with Na₂CO₃ (1.5 mmol) and heated at 80°C for 4 hours. The crude product is purified via recrystallization.
Advantages
Comparative Analysis of Methodologies
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 50–60 | 100°C, O₂, DMF | Well-established protocol | Multi-step, toxic intermediates |
| I₂/TBHP-mediated | 57 | 110–120°C, I₂/TBHP, CuCl₂ | One-pot, broad substrate scope | Moderate yields |
| Solvent-free ([Bmim]Br₃) | N/A | 80°C, solvent-free | Environmentally benign | Unverified for nitro derivatives |
| Palladium coupling | N/A | Pd catalyst, reflux | Structural diversification potential | Speculative, lacks direct examples |
Q & A
Q. How do electron-donor (e.g., -NH) and -acceptor (e.g., -NO) groups influence anticancer activity?
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